molecular formula C30H48O4 B15128938 (13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxy-5alpha-lanost-7-en-3-one

(13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxy-5alpha-lanost-7-en-3-one

Cat. No.: B15128938
M. Wt: 472.7 g/mol
InChI Key: RNETYSXHFSDFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxy-5alpha-lanost-7-en-3-one involves multiple steps, starting from simpler precursor molecules. The synthetic route typically includes the following steps:

    Formation of the Lanostane Skeleton: This step involves the cyclization of squalene or a similar precursor to form the lanostane skeleton.

    Functional Group Modifications: Introduction of epoxy and hydroxyl groups at specific positions on the lanostane skeleton through various chemical reactions such as epoxidation and hydroxylation.

    Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxy-5alpha-lanost-7-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxy-5alpha-lanost-7-en-3-one has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxy-5alpha-lanost-7-en-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interacting with Receptors: Binding to cellular receptors to modulate their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Lanosterol: A precursor in the biosynthesis of steroids, similar in structure but lacking the epoxy and hydroxyl groups.

    Ergosterol: A sterol found in fungi, structurally similar but with different functional groups and biological roles.

    Cholesterol: A well-known sterol in animals, similar in the lanostane skeleton but differing in functional groups and biological functions.

Uniqueness

(13alpha,14beta,17alpha,20S,23R,24S)-21,24-Epoxy-23,25-dihydroxy-5alpha-lanost-7-en-3-one is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and potential therapeutic applications not found in other similar compounds.

Properties

IUPAC Name

17-[5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNETYSXHFSDFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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